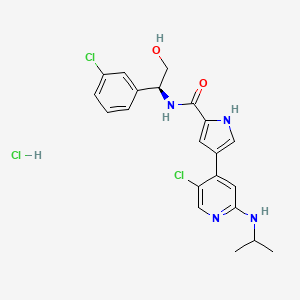
Chlorhydrate d'ulixertinib
Vue d'ensemble
Description
Ulixertinib (chlorhydrate) est un inhibiteur réversible et ATP-compétitif des kinases régulées par le signal extracellulaire 1 et 2 (ERK1/2) de nouvelle génération. Il présente une forte puissance et une sélectivité élevées pour ERK1/2, ce qui en fait un candidat prometteur pour le traitement de diverses tumeurs. Ulixertinib est actuellement en cours d'essais cliniques pour son efficacité dans le traitement d'un large éventail de cancers, en particulier ceux présentant des mutations dans la voie de la protéine kinase activée par les mitogènes (MAPK) .
Applications De Recherche Scientifique
Ulixertinib (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the MAPK/ERK signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and survival in various cell lines.
Medicine: Undergoing clinical trials for the treatment of cancers with MAPK pathway mutations, including melanoma, colorectal cancer, and pancreatic cancer
Industry: Potential applications in the development of targeted cancer therapies and personalized medicine.
Mécanisme D'action
Target of Action
Ulixertinib hydrochloride primarily targets the Mitogen-activated protein kinase 1 (ERK2) and Mitogen-activated protein kinase 3 (ERK1) . These kinases play a crucial role in the MAPK/ERK pathway, which is involved in cellular processes such as proliferation, differentiation, and survival .
Mode of Action
Ulixertinib hydrochloride is a novel, reversible, ATP-competitive ERK1/2 inhibitor . It competes with ATP to bind to ERK1/2, thereby inhibiting the activation of these kinases . This inhibition prevents the phosphorylation of ERK2 and the downstream kinase RSK in cancer cell lines .
Biochemical Pathways
The primary biochemical pathway affected by Ulixertinib hydrochloride is the RAS–RAF–MEK–ERK cascade , also known as the MAPK/ERK pathway . This pathway plays a critical role in oncogenesis . By inhibiting ERK1/2, Ulixertinib hydrochloride disrupts this pathway, leading to decreased cellular proliferation and survival .
Pharmacokinetics
It’s known that ulixertinib hydrochloride is orally active , suggesting it can be absorbed through the gastrointestinal tract. More research is needed to fully understand its distribution, metabolism, and excretion properties.
Result of Action
Ulixertinib hydrochloride has shown promising results in preclinical and clinical trials. It has been found to significantly inhibit cell proliferation in cancer cell lines . In mouse models, Ulixertinib hydrochloride treatment slowed tumor growth and significantly increased survival .
Action Environment
The action of Ulixertinib hydrochloride can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of mutations in the MAPK/ERK pathway . Additionally, the drug’s action may be influenced by the tumor microenvironment, although more research is needed in this area.
Orientations Futures
Ulixertinib is currently being investigated in multiple cancer clinical trials, both as a single agent and as part of combination therapy . For instance, a phase II basket study of Ulixertinib in combination with hydroxychloroquine is being conducted in patients with advanced GI malignancies harboring mutations in one of the following MAPK signaling-associated genes: KRAS, NRAS, HRAS, BRAF (non-V600), MEK1/2, or ERK1/2 . These data indicate a high clinical potential of Ulixertinib for the treatment of various types of cancer and strongly support its first clinical evaluation .
Analyse Biochimique
Biochemical Properties
Ulixertinib hydrochloride interacts with the ERK1/2 protein kinases, inhibiting their activity . This interaction is ATP-competitive, meaning that Ulixertinib hydrochloride competes with ATP for binding to the ERK1/2 kinases . This interaction is also reversible, allowing for the control of ERK1/2 activity .
Cellular Effects
Ulixertinib hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It inhibits the MAPK pathway activity, reducing cell viability in certain cell lines . For instance, it has shown to reduce cell viability in BT40 cells with clinically achievable concentrations in the low nanomolar range .
Molecular Mechanism
The molecular mechanism of Ulixertinib hydrochloride involves its binding to ERK1/2 protein kinases, inhibiting their activity . This inhibition is ATP-competitive, meaning that Ulixertinib hydrochloride competes with ATP for binding to the ERK1/2 kinases . This results in the reduction of tumor growth and induction of tumor regression in BRAF- and RAS-mutant xenograft models .
Temporal Effects in Laboratory Settings
In laboratory settings, Ulixertinib hydrochloride has shown to have temporal effects. It has been observed that Ulixertinib hydrochloride exposure was dose proportional to the recommended phase II dose (RP2D), which provided near-complete inhibition of ERK activity in whole blood .
Dosage Effects in Animal Models
In animal models, the effects of Ulixertinib hydrochloride vary with different dosages. For instance, in a preclinical mouse trial, Ulixertinib hydrochloride mono- and combined therapies slowed tumor growth and increased survival .
Metabolic Pathways
Ulixertinib hydrochloride is involved in the MAPK pathway . It inhibits MAPK pathway activity in all models, and reduced cell viability in the BRAF V600E mutated cell line at concentrations in the low nanomolar range .
Transport and Distribution
In vivo pharmacokinetic and -dynamic analyses showed penetrance of the drug into mouse brain tissue and on-target activity, with concentrations above the in vitro IC50 and reduction of MAPK activity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse d'Ulixertinib (chlorhydrate) implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieurLes dernières étapes impliquent la formation de la structure de la pyrrole carboxamide et l'ajout du sel de chlorhydrate pour améliorer la solubilité et la stabilité .
Méthodes de production industrielle : La production industrielle d'Ulixertinib (chlorhydrate) suit des voies de synthèse similaires, mais est optimisée pour la fabrication à grande échelle. Cela inclut l'utilisation de réactions à rendement élevé, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité afin de garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Ulixertinib (chlorhydrate) subit principalement des réactions de substitution en raison de la présence de groupes chloro et amino réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution : Impliquent généralement des réactifs nucléophiles tels que des amines ou des thiols à des températures douces à modérées.
Réactions d'oxydation : Exigent souvent des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réactions de réduction : Utilisent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués d'Ulixertinib, qui peuvent être explorés plus avant pour leurs activités biologiques .
4. Applications de la recherche scientifique
Ulixertinib (chlorhydrate) a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé de référence pour étudier la voie de signalisation MAPK/ERK et son rôle dans les processus cellulaires.
Biologie : Investigé pour ses effets sur la prolifération, la différenciation et la survie cellulaires dans diverses lignées cellulaires.
Médecine : En cours d'essais cliniques pour le traitement des cancers présentant des mutations de la voie MAPK, notamment le mélanome, le cancer colorectal et le cancer du pancréas
Industrie : Applications potentielles dans le développement de thérapies anticancéreuses ciblées et de la médecine personnalisée.
5. Mécanisme d'action
Ulixertinib (chlorhydrate) exerce ses effets en inhibant l'activité des kinases ERK1/2. Ces kinases sont des composants essentiels de la voie de signalisation MAPK, qui régule la prolifération, la différenciation et la survie cellulaires. En bloquant l'activité d'ERK1/2, Ulixertinib perturbe les événements de signalisation en aval, entraînant une réduction de la croissance des cellules tumorales et une augmentation de l'apoptose .
Composés similaires :
SCH772984 : Un autre inhibiteur d'ERK1/2 avec une forte puissance, mais des propriétés pharmacocinétiques différentes.
Ravoxertinib : Un inhibiteur d'ERK1/2 avec un spectre d'activité plus large, mais une toxicité plus élevée.
LY3214996 : Un inhibiteur sélectif d'ERK1/2 avec un mécanisme d'action et un profil clinique différents.
Unicité d'Ulixertinib : Ulixertinib se distingue par son inhibition réversible et ATP-compétitive d'ERK1/2, sa forte sélectivité et son profil de sécurité favorable. Il a montré des résultats prometteurs dans des études précliniques et cliniques, en particulier dans les tumeurs présentant des mutations de la voie MAPK .
Comparaison Avec Des Composés Similaires
SCH772984: Another ERK1/2 inhibitor with high potency but different pharmacokinetic properties.
Ravoxertinib: An ERK1/2 inhibitor with a broader spectrum of activity but higher toxicity.
LY3214996: A selective ERK1/2 inhibitor with a different mechanism of action and clinical profile.
Uniqueness of Ulixertinib: Ulixertinib stands out due to its reversible and ATP-competitive inhibition of ERK1/2, high selectivity, and favorable safety profile. It has shown promising results in preclinical and clinical studies, particularly in tumors with MAPK pathway mutations .
Propriétés
IUPAC Name |
N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGYQCPFBWFTHM-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956366-10-1 | |
| Record name | 1H-Pyrrole-2-carboxamide, 4-[5-chloro-2-[(1-methylethyl)amino]-4-pyridinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956366-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ulixertinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956366101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ULIXERTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K792HRQ8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



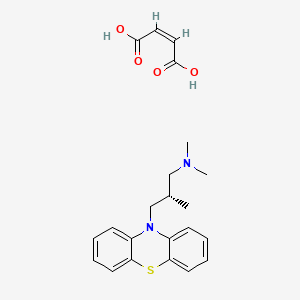
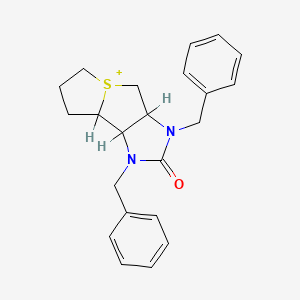


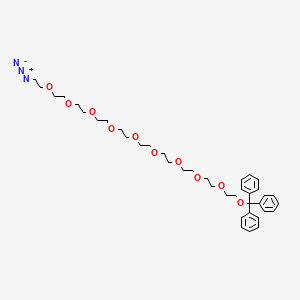

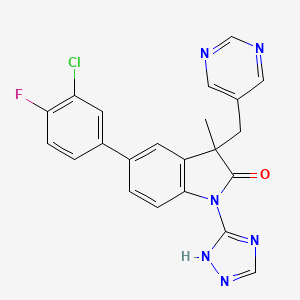
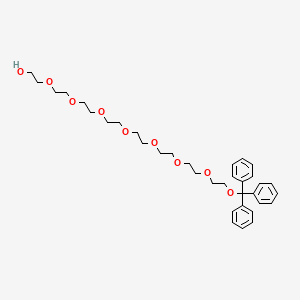

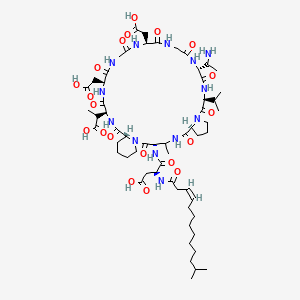
![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)
